N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a novel compound that belongs to the class of carboxamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
A study by Hamed et al. (2020) synthesized various heteroaryl pyrazole derivatives, closely related to the compound , and tested their biological activity. These derivatives, after being reacted with chitosan to form Schiff bases, showed antimicrobial activity against gram-negative and gram-positive bacteria, as well as fungi. However, the antimicrobial activity varied depending on the type of Schiff base moiety. This suggests potential applications in developing antimicrobial agents (Hamed et al., 2020).
Synthesis of Fused Heterocycles
Research by Ergun et al. (2014) involved synthesizing a range of compounds starting from acid derivatives, which included the synthesis of furan-fused heterocycles. This research provides insight into the synthetic methods that could be applicable for creating derivatives of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide and their potential applications in various chemical domains (Ergun et al., 2014).
Crystal Packing and Aromaticity
The study by Rahmani et al. (2016) explored the supramolecular effects of aromaticity on crystal packing in compounds containing furan and thiophene rings. This research could provide valuable information on how modifications in the compound might affect its crystal structure and properties, which is crucial in the development of materials and pharmaceuticals (Rahmani et al., 2016).
Antiviral Activity
Yu Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. This indicates the potential of similar compounds, like this compound, in antiviral applications (Yu Yongshi et al., 2017).
Application in Solar Cells
Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with various conjugated linkers, including furan, suggests potential applications in dye-sensitized solar cells. The study found that a derivative with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This opens up possibilities for the use of similar furan-containing compounds in renewable energy technologies (Se Hun Kim et al., 2011).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its targets. For example, some thiophene derivatives may inhibit certain enzymes or receptors, while others may modulate the activity of certain proteins or pathways .
Biochemical pathways
Thiophene derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, they may impact pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of action
The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, receptor binding, protein modulation, and impacts on various cellular pathways .
Action environment
Environmental factors can influence the action, efficacy, and stability of thiophene derivatives. These factors can include pH, temperature, presence of other substances, and individual patient characteristics .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOOAJPFLHARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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